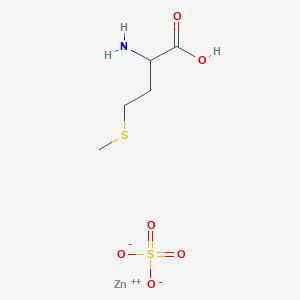
zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate, also known as zinc methionine sulfate, is a compound that consists of the elements zinc, methionine, and sulfate. This compound is commonly used as a nutritional supplement in animal feed to provide a bioavailable source of zinc. It supports various physiological processes in animals, including growth, reproduction, and immune function .
Vorbereitungsmethoden
Zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate is synthesized by reacting zinc sulfate and DL-methionine in pure water with equal concentration (mol/L). The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods involve similar processes but on a larger scale, ensuring high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving zinc and methionine.
Biology: The compound is studied for its role in supporting physiological processes in animals, including enzyme function and immune response.
Medicine: Research explores its potential benefits in human health, particularly in zinc supplementation and its effects on growth and immune function.
Industry: It is used in animal feed to improve the nutritional quality and health of livestock
Wirkmechanismus
The mechanism of action of zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate involves its role as a source of zinc, which is an essential trace element. Zinc acts as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase. It plays a crucial role in protein synthesis, cell division, and immune function .
Vergleich Mit ähnlichen Verbindungen
Zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate is unique due to its high bioavailability and reduced risk of toxicity compared to other zinc supplements. Similar compounds include:
Zinc sulfate: A common zinc supplement but with lower bioavailability.
Zinc gluconate: Another zinc supplement with moderate bioavailability.
Zinc acetate: Known for its use in lozenges for treating the common cold. This compound stands out due to its superior absorption and effectiveness in supporting physiological functions
Eigenschaften
CAS-Nummer |
80780-38-7 |
|---|---|
Molekularformel |
C5H14NO6S2Zn+ |
Molekulargewicht |
313.7 g/mol |
IUPAC-Name |
2-amino-4-methylsulfanylbutanoic acid;hydron;sulfuric acid;zinc |
InChI |
InChI=1S/C5H11NO2S.H2O4S.Zn/c1-9-3-2-4(6)5(7)8;1-5(2,3)4;/h4H,2-3,6H2,1H3,(H,7,8);(H2,1,2,3,4);/p+1 |
InChI-Schlüssel |
OGEJTFLDUCUYKI-UHFFFAOYSA-O |
SMILES |
CSCCC(C(=O)O)N.[O-]S(=O)(=O)[O-].[Zn+2] |
Kanonische SMILES |
[H+].CSCCC(C(=O)O)N.OS(=O)(=O)O.[Zn] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


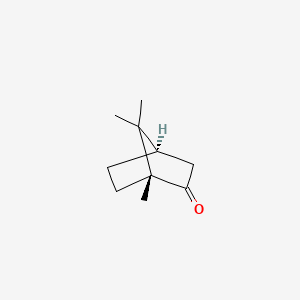
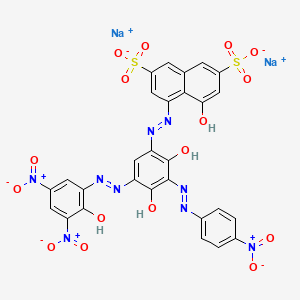


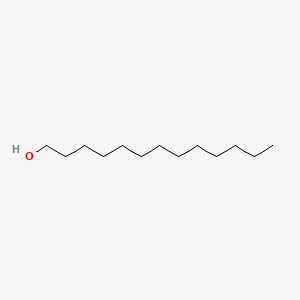

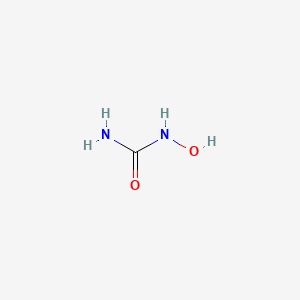
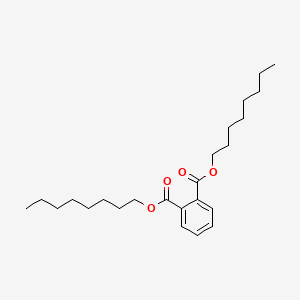


![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B3430199.png)



